3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]
Overview
Description
3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine] is a heterocyclic compound characterized by a spiro linkage between a cyclohexane ring and a pyrrolo[1,2-a]pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine] typically involves a multi-step process. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The acetylenes obtained are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrrolo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine] involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dihydro-2’H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]
- 3’-Phenyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one
- 3’-(Tetrahydro-2H-pyran-4-yl)-6’,7’,8’,8a’-tetrahydro-3’H-spiro[cyclopentane-1,5’-[1,2,4]triazolo[4,3-a]pyrazine]
Uniqueness
3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine] is unique due to its spiro linkage, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclohexane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-6-12(7-3-1)11-5-4-9-14(11)10-8-13-12/h4-5,9,13H,1-3,6-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCKMMNQSXHJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CN3CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210513-03-3 | |
Record name | 3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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